3-methyl-7-(2-((4-methylthiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione
Descripción
3-Methyl-7-(2-((4-methylthiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione (CAS: 476482-91-4) is a purine dione derivative characterized by a morpholino substituent at the 8-position and a 4-methylthiazol-2-ylthioethyl chain at the 7-position. Its molecular complexity (C₁₈H₂₃N₅O₃S₂) distinguishes it from simpler purine analogs, offering unique physicochemical and biological properties.
Propiedades
IUPAC Name |
3-methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-8-morpholin-4-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S2/c1-10-9-27-16(17-10)26-8-5-22-11-12(20(2)15(24)19-13(11)23)18-14(22)21-3-6-25-7-4-21/h9H,3-8H2,1-2H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDWMYHHFMDKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCCN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476482-91-4 | |
| Record name | 3-METHYL-7-{2-[(4-METHYL-1,3-THIAZOL-2-YL)SULFANYL]ETHYL}-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
The compound 3-methyl-7-(2-((4-methylthiazol-2-yl)thio)ethyl)-8-morpholino-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole moiety and subsequent modifications to introduce the morpholino and methyl groups. The synthetic pathway often employs standard organic reactions such as nucleophilic substitutions and coupling reactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of purines exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown promising results against various bacterial strains. A study reported that purine derivatives with thiazole substitutions demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.08 to 0.32 µM .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 3-Methyl Purine Derivative | 0.08 - 0.32 | S. aureus, E. coli |
Anticancer Activity
The compound's anticancer properties have also been investigated. A related study demonstrated that purine derivatives can inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, leading to antiproliferative effects in cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 1.1 µM to 2.6 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 1.1 | Thymol-Purine Derivative |
| HCT-116 | 2.6 | Thymol-Purine Derivative |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
- Thiazole Moiety : Enhances antimicrobial activity through electron-withdrawing effects.
- Morpholino Group : Contributes to solubility and bioavailability.
- Methyl Substituents : Influence the binding affinity to target proteins.
Research indicates that modifications on the thiazole ring significantly affect the potency of these compounds, emphasizing the importance of SAR studies in drug design .
Case Studies
- Antimicrobial Efficacy : In a comparative study, a series of thiazole-linked purines were synthesized and tested against Mycobacterium tuberculosis. The lead compound exhibited an IC50 value of 0.2 µM against DprE1 protein, indicating strong binding affinity and potential as an anti-tubercular agent .
- Anticancer Mechanisms : A molecular docking study revealed that the compound interacts with TS through hydrogen bonding and hydrophobic interactions, leading to significant inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Key Observations :
- Morpholino vs.
- Thiazole vs. Benzothiazole : The benzothiazole substituent () introduces greater aromaticity, likely improving hydrophobic interactions in enzyme pockets but reducing solubility .
- Methoxyethyl vs. Thioethyl Chains : The methoxyethyl analog () has a simpler, more polar chain, reducing molecular weight (309.32 vs. ~465.6 for the target) and possibly improving metabolic stability .
Optimization of Reaction Conditions
Synthesis of thiazole-linked purine diones often employs 1,4-dioxane as a solvent with catalysts (e.g., 10 mol% loading) to achieve high yields (up to 93% for coumarin-thiazol derivatives in ) . For the target compound, similar conditions may apply, but the morpholino group’s steric demands could necessitate extended reaction times or elevated temperatures.
Molecular Weight and Solubility
- Target Compound: Molecular weight ~465.6 g/mol; moderate solubility due to morpholino and thiazol-thioethyl balance .
- Methoxyethyl Analog : Lower molecular weight (309.32 g/mol) and higher polarity likely enhance aqueous solubility but reduce membrane permeability .
Thermal Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
